molecular formula C18H15Cl2N3O2 B6010445 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide

Cat. No.: B6010445
M. Wt: 376.2 g/mol
InChI Key: GAFOSMBYULDHTM-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide, also known as DCB-MBO, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic applications. This molecule belongs to the class of pyrazole-based compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide is not fully understood, but it has been suggested that it may act through the inhibition of certain enzymes and signaling pathways. For example, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the invasion and metastasis of cancer cells. In addition, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has also been shown to exhibit potent and specific effects on certain enzymes and signaling pathways, making it a useful tool for studying these processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several potential future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate its mechanism of action and to identify potential targets for its therapeutic applications. Finally, there is a need for studies on the pharmacokinetics and pharmacodynamics of this compound, which will be important for the development of potential therapeutic agents based on this compound.

Synthesis Methods

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide involves the reaction of 3,4-dichlorobenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to yield the final compound. This method has been reported to yield this compound in high purity and yield.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In addition, it has been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-25-15-5-3-13(4-6-15)18(24)22-14-9-21-23(11-14)10-12-2-7-16(19)17(20)8-12/h2-9,11H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFOSMBYULDHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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